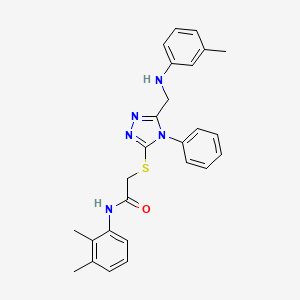

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a phenyl group at position 4, a m-tolylamino methyl group at position 5, and a thioacetamide moiety linked to an N-(2,3-dimethylphenyl) group. Its structure integrates aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes, receptors, or cellular pathways .

Eigenschaften

Molekularformel |

C26H27N5OS |

|---|---|

Molekulargewicht |

457.6 g/mol |

IUPAC-Name |

N-(2,3-dimethylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H27N5OS/c1-18-9-7-11-21(15-18)27-16-24-29-30-26(31(24)22-12-5-4-6-13-22)33-17-25(32)28-23-14-8-10-19(2)20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |

InChI-Schlüssel |

YISCDDQWXBAQQA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be achieved through a multi-step process:

-

Formation of 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole

Starting Materials: m-toluidine, phenylhydrazine, and formic acid.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to 80-90°C for several hours to form the triazole ring.

-

Thioacetamide Derivatization

Starting Materials: 4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole and 2,3-dimethylphenyl isothiocyanate.

Reaction Conditions: The triazole intermediate is reacted with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature for several hours to yield the desired thioacetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Reactions are carried out under anhydrous conditions at low temperatures.

Products: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Reactions are typically carried out in polar solvents at room temperature.

Products: Substitution reactions can lead to the formation of various derivatives with modified biological activity.

Wissenschaftliche Forschungsanwendungen

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

-

Medicinal Chemistry

Antimicrobial and Antifungal Agent: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.

Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.

-

Biological Studies

Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could have implications in the treatment of metabolic disorders.

Receptor Binding: Research has shown that the compound can bind to specific receptors in the body, potentially modulating physiological responses.

-

Industrial Applications

Agricultural Chemicals: The compound may be used as a precursor for the synthesis of agricultural chemicals such as pesticides and herbicides.

Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several molecular targets and pathways:

Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to disruption of cellular processes in pathogens.

Receptor Binding: The compound binds to specific receptors on the surface of cells, modulating signal transduction pathways and altering cellular responses.

DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

(a) Positional Isomerism in Tolylamino Groups

- Compound 7h (): Contains a p-tolylaminomethyl group. In contrast, the meta-substitution in the target compound introduces steric and electronic differences that may alter binding affinity or selectivity .

- VUAA1 (): Features a 3-pyridinyl group at position 5 of the triazole. The pyridine ring’s electronegativity increases polarity compared to the target’s m-tolylamino group, likely affecting solubility and membrane permeability .

(b) Variations in the Thioacetamide Side Chain

- Compound 6a–6c (): These derivatives possess allyl and pyridinyl groups on the triazole core but lack the m-tolylamino substitution. Their acetamide side chains are unsubstituted, leading to lower lipophilicity compared to the target’s 2,3-dimethylphenyl group, which may enhance cellular uptake .

- Compound 5m–5r (): Include pyridinyl, thiazole, and fluorobenzyl substituents. For example, 5q (4-(5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) shows a fluorine atom that enhances metabolic stability via reduced oxidative degradation, a feature absent in the target compound .

Physicochemical Properties

Key Research Findings

- Substituent Position Matters: Meta-substituted tolylamino groups (target) vs. para (7h) or pyridinyl (VUAA1) alter electronic profiles and binding modes .

- Biological Implications : The dimethylphenyl acetamide moiety may enhance blood-brain barrier penetration compared to simpler alkyl/aryl groups in analogs .

- Synthetic Challenges : Bulky substituents (e.g., 2,3-dimethylphenyl) necessitate optimized reaction conditions to avoid side reactions .

Biologische Aktivität

N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dimethylphenyl group

- Thioacetamide moiety

- Triazole ring

Its molecular formula is , indicating a significant molecular weight and complexity that contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Antibacterial Activity : The compound demonstrates significant antibacterial properties by inhibiting the growth of various bacterial strains. This is believed to occur through interference with essential cellular functions such as protein synthesis and cell wall integrity.

- Anticancer Potential : The interaction with DNA and modulation of metabolic pathways suggest potential anticancer activity. Preliminary studies indicate that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved.

- Enzyme Inhibition : Studies on enzyme interactions have shown promising results in terms of inhibition, particularly involving enzymes that are critical for cellular metabolism and proliferation.

Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .

Case Studies

A recent case study involving a series of triazole derivatives highlighted the compound's efficacy in treating infections caused by resistant bacterial strains. The study reported a significant reduction in bacterial load in treated subjects compared to controls .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2,5-Dimethylphenyl)-2-(4-methylthioacetamido)-4H-triazole | Similar triazole core | Antifungal | Methyl group positioning affects reactivity |

| 2-{[4-Allyl-5-(2-hydroxyphenyl)-4H-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide | Hydroxy and allyl substituents | Antimicrobial | Hydroxy group enhances solubility |

| N-[4-(3-methylphenyl)-5-(phenoxymethyl)-4H-triazol]acetamide | Phenoxy substitution | Antibacterial | Different substituents influence spectrum of activity |

This table illustrates how variations in structural features can lead to differences in biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.